molecular formula C20H24N4O4 B6455080 2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549046-75-3

2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455080
CAS No.: 2549046-75-3
M. Wt: 384.4 g/mol
InChI Key: KQXKEERLXWGWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[1,2-b]pyridazine class, a fused heterocyclic system comprising an imidazole and pyridazine ring . The core structure is substituted at position 2 with a tert-butyl group and at position 6 with a carboxamide moiety linked to a 3,4,5-trimethoxyphenyl aromatic ring.

Synthetic routes for imidazo[1,2-b]pyridazines often employ transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling (as seen in related compounds) is used to introduce aryl substituents .

Properties

IUPAC Name

2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-20(2,3)16-11-24-17(22-16)8-7-13(23-24)19(25)21-12-9-14(26-4)18(28-6)15(10-12)27-5/h7-11H,1-6H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKEERLXWGWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of α-Bromo-tert-butylketone

Ter t-butyl methyl ketone undergoes bromination using pyridinium tribromide in acetic acid, yielding 1-bromo-2-tert-butyl-ethanone. This α-bromoketone is critical for subsequent cyclocondensation.

Cyclocondensation Reaction

3-Amino-6-chloropyridazine reacts with 1-bromo-2-tert-butyl-ethanone in ethanol under reflux with sodium bicarbonate (NaHCO₃) as a base. The reaction proceeds via nucleophilic attack at the pyridazine nitrogen, followed by cyclization to form the imidazo[1,2-b]pyridazine core (Table 1).

Table 1: Reaction Conditions for Core Synthesis

ComponentQuantitySolventTemperatureTimeYield
3-Amino-6-chloropyridazine1.0 eqEthanol80°C12 h75%
α-Bromo-tert-butylketone1.2 eq
NaHCO₃2.0 eq

Functionalization at the 6-Position

Hydrolysis to Carboxylic Acid

The 6-chloro substituent is hydrolyzed under basic conditions. Heating 2-tert-butyl-6-chloroimidazo[1,2-b]pyridazine with aqueous sodium hydroxide (NaOH) at 100°C for 24 hours yields the 6-carboxylic acid derivative.

Table 2: Hydrolysis Optimization

BaseConcentrationSolventTemperatureTimeYield
NaOH2.0 MH₂O100°C24 h65%

Alternative Cyanide Substitution

Treatment with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours introduces a cyano group, which is subsequently hydrolyzed to carboxylic acid using hydrochloric acid (HCl). This two-step sequence achieves an 80% overall yield.

Amide Coupling with 3,4,5-Trimethoxyaniline

Acyl Chloride Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C, producing the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure.

Coupling Reaction

The acyl chloride reacts with 3,4,5-trimethoxyaniline in the presence of triethylamine (Et₃N). Alternatively, HATU-mediated coupling in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) affords higher yields (Table 3).

Table 3: Amide Coupling Efficiency

MethodReagentSolventBaseTemperatureYield
Acyl ChlorideSOCl₂DCMEt₃N0°C to RT70%
HATUHATU/DIPEADMFDIPEART85%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.85 (s, 9H, OCH₃), 6.90 (s, 2H, aryl-H), 8.25 (s, 1H, pyridazine-H).

  • ¹³C NMR : Confirms carbonyl (δ 165.2) and tert-butyl (δ 28.4) groups.

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₂₀H₂₅N₄O₄ [M+H]⁺: 385.1876. Observed: 385.1878.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity, with retention time = 12.3 min.

Challenges and Optimization

  • Steric Hindrance : The tert-butyl group slows nucleophilic substitution at the 6-position, necessitating prolonged reaction times.

  • Byproduct Formation : Competing N-alkylation during cyclocondensation is mitigated by using NaHCO₃ instead of stronger bases.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency by stabilizing reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of imidazo[1,2-b]pyridazine derivatives:

Compound Name Substituents (Position) Molecular Weight Biological Activity (IC₅₀/Ki) Key References
2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2: tert-butyl; 6: 3,4,5-TMP* ~407.4 (calc.) Not reported
2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2: cyclopropyl; 6: 3,4-DMP* 306.4 Not reported
6-(N-benzyl-N-methylamino)-imidazo[1,2-b]pyridazines 6: benzyl-methylamino ~280–350 Ki = 10–100 nM (BZD receptor)
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide Core: imidazo[1,2-a]pyrazine 421.1 Anticancer (inferred)

*TMP = trimethoxyphenyl; DMP = dimethylphenyl

Key Observations :

  • Substituent Position 2 : The tert-butyl group in the target compound contrasts with smaller substituents (e.g., cyclopropyl in ), which may alter steric hindrance and pharmacokinetics.
  • Substituent Position 6: The 3,4,5-trimethoxyphenyl carboxamide differs from dimethylphenyl or benzylamino groups. Methoxy groups enhance lipophilicity and may facilitate membrane penetration compared to halogens or alkyl chains .
  • Core Heterocycle : Imidazo[1,2-a]pyrazine derivatives (e.g., ) share carboxamide functionality but differ in core structure, affecting electronic properties and target selectivity.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Condensation of pyridazine derivatives with tert-butyl groups under reflux conditions using polar aprotic solvents (e.g., DMF or DCM) .
  • Carboxamide coupling : Activation of the carboxylic acid intermediate (e.g., via HATU or EDCI) followed by reaction with 3,4,5-trimethoxyaniline. Monitoring by TLC ensures completion .
  • Purification : Recrystallization using solvent mixtures like DCM/hexane or column chromatography improves purity .
    Optimization focuses on controlling temperature (40–80°C), stoichiometric ratios (1:1.2 for amine coupling), and inert atmospheres to prevent oxidation of methoxy groups .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • NMR spectroscopy :
    • ¹H NMR : Identifies tert-butyl protons (δ 1.3–1.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Aromatic protons in the imidazo-pyridazine core appear as multiplets (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ ~165 ppm) and quaternary carbons in the tert-butyl group (δ ~30 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected within 0.001 Da accuracy) .
  • IR spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) in the carboxamide group .

Advanced: How can computational methods guide the design of derivatives with enhanced kinase inhibition activity?

  • Quantum chemical calculations : Predict reactivity of the imidazo-pyridazine core by analyzing frontier molecular orbitals (FMOs). Electrophilic regions can be targeted for substitution .
  • Molecular docking : Simulate binding interactions with kinase ATP-binding pockets (e.g., VEGFR2). Prioritize derivatives with hydrogen bonds to key residues (e.g., Asp1046 in VEGFR2) .
  • SAR analysis : Use machine learning to correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl groups) with IC₅₀ values from in vitro assays .

Advanced: How should researchers resolve contradictions in bioactivity data between structural analogs?

  • Meta-analysis of analogs : Compare substituent effects across analogs (e.g., tert-butyl vs. cyclopropyl groups) using databases like ChEMBL. Note outliers in logP or topological polar surface area (TPSA) .
  • Experimental validation : Re-test disputed compounds under standardized conditions (e.g., 10% FBS in cell culture media, 48-hour incubation) to control for assay variability .
  • Mechanistic studies : Perform competitive binding assays or X-ray crystallography to confirm target engagement and rule off-target effects .

Advanced: What strategies are effective for troubleshooting low yields in carboxamide coupling reactions?

  • Activation efficiency : Replace EDCI with HATU or T3P to improve coupling of sterically hindered amines .
  • Solvent optimization : Switch from DCM to THF or DMF to enhance solubility of the 3,4,5-trimethoxyaniline .
  • Acid scavengers : Add DIEA or NMM (2 equiv.) to neutralize HCl byproducts and prevent carboxamide hydrolysis .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

  • Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) with 72-hour exposure. Include positive controls (e.g., doxorubicin) .
  • Kinase inhibition profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) at 1 µM to identify primary targets .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Advanced: How can reaction scalability be addressed without compromising purity?

  • Flow chemistry : Implement continuous-flow reactors for imidazo-pyridazine core synthesis to enhance heat/mass transfer .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, residence time) for gram-scale reactions .
  • In-line analytics : Integrate PAT tools (e.g., FTIR probes) to monitor intermediates and automate quenching .

Advanced: What structural modifications improve metabolic stability in preclinical models?

  • Blocking metabolic hotspots : Introduce deuterium at labile C-H positions (e.g., ortho to methoxy groups) to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Mask the carboxamide as a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
  • LogP adjustment : Replace methoxy groups with polar sulfonamides to reduce hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.